1-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-3-fluoropropan-2-ol
Description
1-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-3-fluoropropan-2-ol is a chiral piperazine derivative featuring a fluorinated propanol substituent. Its structure includes a piperazine ring with methyl groups at the 3R and 5S positions and a 3-fluoropropan-2-ol moiety attached to the N1 nitrogen. The stereochemistry and fluorine substitution are critical for its physicochemical and biological properties. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic profiles and target binding .
The 3,5-dimethyl configuration on the piperazine ring introduces steric effects that may influence receptor interactions or metabolic stability.
Properties
Molecular Formula |
C9H19FN2O |
|---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
1-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-3-fluoropropan-2-ol |
InChI |
InChI=1S/C9H19FN2O/c1-7-4-12(5-8(2)11-7)6-9(13)3-10/h7-9,11,13H,3-6H2,1-2H3/t7-,8+,9? |
InChI Key |
BYMKDXSGLHSNLJ-JVHMLUBASA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)CC(CF)O |
Canonical SMILES |
CC1CN(CC(N1)C)CC(CF)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-3-fluoropropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpiperazine with 3-fluoropropanol under controlled conditions. The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
1-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-3-fluoropropan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to introduce different substituents on the piperazine ring. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts.
Scientific Research Applications
1-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-3-fluoropropan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-3-fluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The European patent application () lists multiple piperazine-based compounds with diverse substituents, enabling a systematic comparison:
Key Observations:
- Fluorine vs. Chlorine: The target’s 3-fluoropropanol group contrasts with chlorine in the WIPO compound (). Fluorine’s electronegativity may enhance hydrogen bonding and reduce metabolic oxidation compared to chlorine .
- Molecular Complexity : The WIPO compound’s fused pyrido-pyrimidinyl system (MW 494) suggests a specialized kinase inhibitor role, whereas the target’s simpler structure may favor broader applicability .
Physicochemical and Pharmacokinetic Properties
- LogP: The target’s fluorinated alcohol likely lowers logP (increased hydrophilicity) versus non-polar substituents (e.g., cyclopropyl).
- Solubility : Oxetane-containing derivatives () prioritize solubility, whereas the target balances polarity with steric effects .
- Metabolic Stability : Fluorine and dimethyl groups may reduce cytochrome P450 metabolism, extending half-life compared to unsubstituted piperazines.
Biological Activity
1-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-3-fluoropropan-2-ol is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular structure:
- Chemical Formula : C₉H₁₄F₂N₂O
- Molecular Weight : 188.22 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Neurotransmitter Modulation : The compound exhibits affinity for serotonin and dopamine receptors, suggesting a role in modulating neurotransmitter systems relevant to mood disorders and neurological conditions.
- Anti-inflammatory Activity : Studies indicate that this compound may inhibit pro-inflammatory cytokines, potentially through the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses.
- Antitumor Properties : Preliminary data suggests that it may exert cytotoxic effects on certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Biological Activity Data
Case Study 1: Neuropharmacological Effects
A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on animal models of depression. The compound demonstrated significant antidepressant-like effects in forced swim tests and tail suspension tests.
Case Study 2: Anti-inflammatory Mechanisms
Research conducted at a leading pharmacology institute highlighted the compound's ability to reduce inflammation in murine models of arthritis. The results showed a marked decrease in joint swelling and pain behavior when treated with this compound compared to controls.
Case Study 3: Anticancer Activity
In vitro studies reported in Cancer Research illustrated that treatment with this compound led to a dose-dependent reduction in the viability of breast cancer cells. The mechanism was associated with increased levels of reactive oxygen species (ROS) and subsequent apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
